Cas no 210345-03-2 (Ac-LEHD-AFC)

Ac-LEHD-AFC Chemical and Physical Properties
Names and Identifiers
-
- L-a-Asparagine, N-acetyl-L-leucyl-L-a-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-(9CI)
- 4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- AC-LEHD-AFC
- Ac-Leu-Glu-His-Asp-AFC
- Acetyl-Leu-Glu-His-Asp-AFC
- Ac-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin
- AFC154
- N-Acetyl-Leu-Glu-His-Asp-(7-aMino-4-trifluoroMethylcouMarin)
- PASE-9 SUBSTRATE,FLUOROGENIC
- 210345-03-2
- LEHD
- SCHEMBL4468806
- N-Acetyl-Leu-Glu-His-Asp-7-amido-4-trifluoromethylcoumarin, >=95% (HPLC), powder
- N-Acetyl-Leu-Glu-His-Asp-7-amino-4-(trifluoromethyl)coumarin
- Ac-LEHD-AFC? (trifluoroacetate salt)
- MFCD01862610
- AKOS024456676
- HY-P1093
- (4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- CS-0027699
- Ac-LEHD-AFC
-
- MDL: MFCD01862610
- Inchi: InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1
- InChI Key: HULKIXRFKRCRHD-ZJZGAYNASA-N
- SMILES: CC(C[C@H](NC(C)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NC1=CC2=C(C(C(F)(F)F)=CC(O2)=O)C=C1)=O)CC(O)=O)=O)CC3=CN=CN3)=O)CCC(O)=O)=O)C
Computed Properties
- Exact Mass: 765.25800
- Monoisotopic Mass: 765.25813954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 54
- Rotatable Bond Count: 24
- Complexity: 1480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 275Ų
Experimental Properties
- Solubility: DMSO/DMF: 20 mM
- PSA: 278.99000
- LogP: 2.69740
Ac-LEHD-AFC Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB351513-5 mg |
N-Acetyl-Leu-Glu-His-Asp-7-amino-4-(trifluoromethyl)coumarin; . |
210345-03-2 | 5 mg |
€362.00 | 2023-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-311277-5mg |
Ac-LEHD-AFC, |
210345-03-2 | ≥96% | 5mg |
¥2444.00 | 2023-09-05 | |
Ambeed | A485670-10mg |
Ac-lehd-afc |
210345-03-2 | 10mg |
$210.0 | 2024-04-21 | ||
MedChemExpress | HY-P1093-10mg |
Ac-LEHD-AFC |
210345-03-2 | 98.22% | 10mg |
¥2100 | 2024-05-24 | |
MedChemExpress | HY-P1093-1mg |
Ac-LEHD-AFC |
210345-03-2 | 98.22% | 1mg |
¥500 | 2024-05-24 | |
MedChemExpress | HY-P1093-5mg |
Ac-LEHD-AFC |
210345-03-2 | 98.22% | 5mg |
¥1300 | 2024-05-24 | |
Ambeed | A485670-5mg |
Ac-lehd-afc |
210345-03-2 | 5mg |
$130.0 | 2024-04-21 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6178-1mg |
Ac-LEHD-AFC |
210345-03-2 | 98% | 1mg |
¥604.00 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6178-5mg |
Ac-LEHD-AFC |
210345-03-2 | 98% | 5mg |
¥1692.00 | 2023-09-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-311277A-10mg |
Ac-LEHD-AFC, |
210345-03-2 | ≥96% | 10mg |
¥4889.00 | 2023-09-05 |
Ac-LEHD-AFC Related Literature
-
Pim J. de Vink,Tim van der Hek,Luc Brunsveld Chem. Sci. 2021 12 6726
-
Yinghua Li,Xiaoling Li,Wenjie Zheng,Cundong Fan,Yibo Zhang,Tianfeng Chen J. Mater. Chem. B 2013 1 6365
-
Eva Magdalena Estirado,Bas J. H. M. Rosier,Tom F. A. de Greef,Luc Brunsveld Chem. Commun. 2020 56 5747
-
Yifan Wang,Wenying Li,Yahui Yang,Qinsong Zeng,Ka-Hing Wong,Xiaoling Li,Tianfeng Chen J. Mater. Chem. B 2015 3 9374
-
Yahui Yang,Yalin Jiang,Bin Xie,Sujiang Shi,Fen Pi,Mingkai Chen,Chengcheng Sang,Ligeng Xu,Tianfeng Chen Biomater. Sci. 2023 11 1517
Additional information on Ac-LEHD-AFC
Ac-LEHD-AFC (CAS No. 210345-03-2): A Comprehensive Overview in Modern Chemical and Biomedical Research
The compound Ac-LEHD-AFC (CAS No. 210345-03-2) represents a significant advancement in the field of chemical and biomedical research, particularly in the domain of proteolytic enzyme inhibition and molecular tagging. This synthetic peptide derivative has garnered considerable attention due to its unique structural and functional properties, which make it an invaluable tool in both academic research and industrial applications.
Ac-LEHD-AFC is chemically characterized by its acetylated N-terminal, a sequence of four leucine residues (LEHD), and a fluorophore moiety (AFC) at the C-terminal. The acetylation at the N-terminus enhances the stability and bioavailability of the peptide, while the LEHD sequence is specifically designed to interact with cathepsins, a family of lysosomal cysteine proteases. The incorporation of the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore provides a means for real-time visualization and quantification of enzymatic activity, making it particularly useful in high-throughput screening assays.
In recent years, Ac-LEHD-AFC has been extensively utilized in studies focusing on the regulation of cathepsin-mediated processes. Cathepsins are involved in various physiological and pathological conditions, including apoptosis, inflammation, and tumor progression. The specificity of Ac-LEHD-AFC towards certain cathepsins has made it a critical reagent in drug discovery efforts aimed at developing inhibitors for therapeutic applications. For instance, research has demonstrated its efficacy in modulating cathepsin B activity, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The use of Ac-LEHD-AFC extends beyond academic research into industrial applications, particularly in biotechnology and pharmaceutical development. Its ability to serve as a fluorescent probe allows researchers to monitor enzymatic reactions with high precision, facilitating the optimization of synthetic pathways and the development of novel bioactive molecules. Furthermore, its stability under various conditions makes it suitable for both laboratory-scale experiments and large-scale industrial processes.
One of the most compelling aspects of Ac-LEHD-AFC is its versatility in different experimental setups. For example, in cell-based assays, it can be used to assess cathepsin activity within living cells, providing insights into intracellular signaling pathways and enzyme localization. This capability is particularly valuable in understanding the mechanisms underlying diseases where cathepsins play a pivotal role. Additionally, its compatibility with various detection systems enhances its utility in multi-parameter analyses, allowing researchers to gather comprehensive data from single experiments.
The synthesis of Ac-LEHD-AFC (CAS No. 210345-03-2) involves a series of well-established chemical techniques that ensure high purity and yield. The acetylation step at the N-terminal is typically performed using acetic anhydride or acetyl chloride under controlled conditions to prevent side reactions. The subsequent coupling of leucine residues is achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over peptide length and sequence fidelity. Finally, the introduction of the AFC fluorophore is carried out using specific coupling reagents that maintain the integrity of the peptide backbone.
The latest advancements in using Ac-LEHD-AFC have been highlighted in several cutting-edge studies published in leading scientific journals. One notable study demonstrated its application in imaging cathepsin B activity in tumor microenvironments using fluorescence microscopy. The results showed that Ac-LEHD-AFC could effectively label active cathepsins within tumor cells, providing a non-invasive method for assessing enzyme activity during disease progression. This finding holds significant implications for developing targeted therapies that selectively inhibit cathepsin-mediated pathways.
In another groundbreaking research project, scientists have leveraged Ac-LEHD-AFC to develop novel protease inhibitors with potential therapeutic benefits. By modifying the LEHD sequence to enhance binding affinity for specific cathepsins, researchers have created compounds that exhibit superior inhibitory properties compared to existing drugs. These inhibitors are being tested in preclinical trials for their efficacy against various diseases characterized by aberrant proteolytic activity.
The impact of Ac-LEHD-AFC on proteomics research cannot be overstated either. Its ability to selectively label target enzymes has revolutionized protein profiling techniques, enabling researchers to identify and quantify proteins involved in complex biological pathways with unprecedented accuracy. This has opened new avenues for understanding disease mechanisms at the molecular level and has accelerated the discovery of novel biomarkers and therapeutic targets.
The future prospects for Ac-LEHD-AFC are exceptionally promising as advancements continue to emerge across multiple disciplines. Ongoing research aims to expand its applicability by exploring its interactions with other proteases beyond cathepsins B and L. Additionally, efforts are underway to develop next-generation derivatives that offer improved sensitivity and selectivity for diagnostic applications.
In conclusion, Ac-LEHD-AFC, identified by its CAS number as 210345-03-2, represents a cornerstone compound in modern chemical and biomedical research. Its unique structural features combined with its functional versatility make it an indispensable tool for investigating proteolytic processes across various disease models. As scientific understanding progresses, it is anticipated that this compound will continue to play a pivotal role in unraveling complex biological mechanisms and advancing therapeutic interventions.
210345-03-2 (Ac-LEHD-AFC) Related Products
- 1806865-19-9(3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine)
- 99206-35-6(6-(1H-1,3-benzodiazol-2-yl)hexan-1-amine)
- 1505033-33-9(4-amino-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)
- 1546693-23-5(2-{(5-bromothiophen-2-yl)methylamino}-2-methylpropane-1,3-diol)
- 1234945-71-1(5-chloro-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide)
- 1017047-53-8(Methyl 2-(5-formyl-2-methoxyphenoxy)acetate)
- 460726-69-6(N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide)
- 1267854-62-5(5-bromo-N-tritylpyridin-2-amine)
- 1105245-21-3(7-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide)
- 2229292-77-5(2-fluoro-N,N-dimethyl-4-(2-methyloxiran-2-yl)aniline)

